molecular formula C16H14N2O5 B5714581 2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid

2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid

Cat. No.: B5714581
M. Wt: 314.29 g/mol
InChI Key: CARNIRXALHSPTJ-UHFFFAOYSA-N
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Description

2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, a nitrophenyl group, and an acetylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation to attach the acetyl group. The final step involves the introduction of the amino group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas with a palladium catalyst). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional functional groups such as hydroxyl or carboxyl groups.

Scientific Research Applications

2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-{[(4-aminophenyl)acetyl]amino}benzoic acid: Similar structure but with an amino group instead of a nitro group.

    2-methyl-3-{[(4-hydroxyphenyl)acetyl]amino}benzoic acid: Similar structure but with a hydroxyl group instead of a nitro group.

    2-methyl-3-{[(4-chlorophenyl)acetyl]amino}benzoic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The uniqueness of 2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for unique reactivity and interactions that are not observed in the similar compounds listed above.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-3-[[2-(4-nitrophenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-13(16(20)21)3-2-4-14(10)17-15(19)9-11-5-7-12(8-6-11)18(22)23/h2-8H,9H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARNIRXALHSPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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